N-(4-(dimethylamino)phenethyl)benzenesulfonamide
Description
N-(4-(Dimethylamino)phenethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phenethyl group (ethyl-linked phenyl ring) substituted with a dimethylamino group at the para position. This compound belongs to the sulfonamide class, known for diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .
Similar sulfonamide derivatives are synthesized via Schiff base formation (e.g., coupling aldehydes with sulfonamides) or alkylation reactions .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)15-10-8-14(9-11-15)12-13-17-21(19,20)16-6-4-3-5-7-16/h3-11,17H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJYOFFYKGXALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)benzenesulfonamide typically involves the reaction of 4-(dimethylamino)phenethylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)benzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX (CA IX) is significant in cancer research. CA IX is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to selectively inhibit CA IX over other isoforms like CA II highlights its potential as a targeted therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituents. Below is a comparative analysis of key compounds:
Pharmacological Activity Highlights
- Anticancer Potential: The dimethylamino-phenethyl group in the target compound may enhance membrane permeability, facilitating interaction with intracellular targets like kinases or DNA. In contrast, Schiff base derivatives () exhibit direct anticancer activity via insulysin inhibition .
- Enzyme Inhibition: Pyrimidine-based sulfonamides () show nanomolar CDK2 inhibition, outperforming the target compound in potency. This highlights the importance of rigid heterocyclic moieties for kinase binding .
- Antimicrobial Activity : Indole-derived sulfonamides () with chloro-benzoyl groups (Compounds 11, 18) demonstrate superior antimicrobial effects, suggesting electron-withdrawing groups enhance bacterial target engagement .
Physicochemical and ADMET Properties
- Solubility: The dimethylamino group in the target compound improves water solubility in acidic conditions, whereas chloro-substituted analogs () are more lipophilic, favoring blood-brain barrier penetration .
- Thermal Stability : Schiff base derivatives () exhibit higher melting points (~228°C) compared to alkylated analogs (111–113°C in ), indicating greater crystalline stability .
- Toxicity: Most sulfonamides in show low cytotoxicity, except Compound 4 (anti-proliferative activity against PC-3 cells) . The target compound’s safety profile remains unstudied but may align with dimethylamino-containing analogs.
Biological Activity
N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a dimethylamino-substituted phenethyl moiety. Its structure is crucial for its interaction with biological targets, particularly enzymes.
The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA) enzymes, particularly carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and plays a significant role in regulating intracellular pH, making it a target for anticancer therapies. Inhibition of CA IX can lead to reduced tumor growth and increased apoptosis in cancer cells .
1. Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over other isoforms suggests its potential as a targeted anticancer agent.
2. Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The increase in annexin V-FITC-positive apoptotic cells indicates significant apoptotic activity, with a reported fold increase of 22 compared to control .
3. Antimicrobial Properties
This compound has also been evaluated for its antibacterial properties. It showed significant inhibition against Staphylococcus aureus and exhibited anti-biofilm activity against Klebsiella pneumoniae at concentrations around 50 µg/mL . This suggests its potential use in treating infections caused by resistant bacterial strains.
Case Study 1: Anticancer Efficacy
A study focused on the effects of this compound on the MDA-MB-231 cell line showed that treatment with the compound led to a marked increase in apoptotic markers. The results indicated that the compound not only inhibited cell proliferation but also promoted cell death through apoptosis, highlighting its potential as an effective anticancer agent.
Case Study 2: Antibacterial Activity
In another study, the compound was tested against various bacterial strains, demonstrating its ability to inhibit biofilm formation effectively. The results indicated that at specific concentrations, it could significantly reduce bacterial viability and biofilm development, suggesting its application in combating biofilm-associated infections.
Data Tables
| Activity Type | Target | IC50 Value (nM/µM) | Efficacy (%) |
|---|---|---|---|
| Enzyme Inhibition | CA IX | 10.93 - 25.06 | High |
| Apoptosis Induction | MDA-MB-231 | - | 22-fold increase |
| Antibacterial Activity | S. aureus | - | 80.69% inhibition |
| Anti-biofilm Activity | K. pneumonia | - | 79.46% inhibition |
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown promising pharmacokinetic properties for this compound, suggesting good bioavailability and low toxicity profiles . These properties make it a suitable candidate for further development as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
